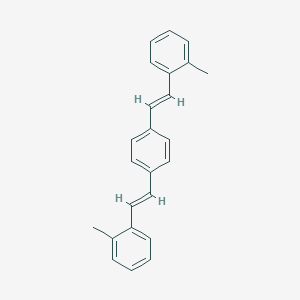

1,4-Bis(2-methylstyryl)benzene

描述

The exact mass of the compound Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,4-bis[(E)-2-(2-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3/b17-15+,18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLPIYTUUFFRLV-YTEMWHBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bis(2-methylstyryl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13280-61-0 | |

| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,4-Bis(2-methylstyryl)benzene (CAS No. 13280-61-0): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,4-Bis(2-methylstyryl)benzene, also known as Bis-MSB, corresponding to CAS number 13280-61-0. This document details its core physicochemical properties, outlines a detailed experimental protocol for its synthesis via the Wittig-Horner reaction, and explores its significant applications, particularly as a fluorescent probe in the detection of cellular apoptosis. The information is presented with a focus on quantitative data, experimental reproducibility, and the underlying scientific principles, making it a valuable resource for professionals in chemical synthesis, biomedical research, and drug development.

Core Properties of this compound

This compound is a fluorescent organic compound characterized by its conjugated styrylbenzene structure. Its unique photophysical properties make it a valuable tool in various scientific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13280-61-0 | |

| Molecular Formula | C₂₄H₂₂ | |

| Molecular Weight | 310.44 g/mol | |

| Appearance | Light yellow to yellow-green crystalline powder | |

| Melting Point | 179-184 °C | |

| Solubility | Soluble in dioxane (0.5 g/10 mL, hot) | |

| Fluorescence Emission Maxima | 420 nm |

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for aromatic protons in the range of δ 7.0-7.6 ppm. The vinyl protons would appear as doublets in the δ 6.5-7.5 ppm region with a large coupling constant indicative of a trans configuration. The methyl protons would present as a singlet around δ 2.4 ppm. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons between δ 120-140 ppm. The vinyl carbons are expected in the δ 125-135 ppm range, and the methyl carbons will appear upfield, typically around δ 20-25 ppm. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands. C-H stretching vibrations for the aromatic and vinyl groups are expected around 3000-3100 cm⁻¹. The C=C stretching of the aromatic ring and the vinyl group will appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings will also be present. |

| UV-Vis | The UV-Vis absorption spectrum is characterized by a strong absorption band in the ultraviolet region, typically around 350-400 nm, which is attributed to the π-π* transitions of the conjugated system. |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is most commonly achieved through the Wittig-Horner reaction, which allows for the stereoselective formation of the trans-alkene linkages.

Reaction Principle

The Wittig-Horner reaction involves the reaction of a phosphonate (B1237965) ylide with an aldehyde or ketone to form an alkene. In this synthesis, a bis-phosphonate ylide derived from 1,4-bis(brom

Photophysical Characterization of Bis-MSB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-methylstyryl)benzene, commonly known as bis-MSB, is a highly fluorescent organic compound widely utilized as a wavelength shifter in liquid scintillators and as a fluorescent standard.[1] Its favorable photophysical properties, including a high fluorescence quantum yield and a large Stokes shift, make it a valuable tool in various scientific and research applications, from particle physics to fluorescence microscopy.[2][3][4][5][6] This technical guide provides an in-depth overview of the core photophysical characteristics of bis-MSB, detailed experimental protocols for their determination, and a summary of key quantitative data.

Core Photophysical Properties

The utility of bis-MSB is fundamentally derived from its distinct photophysical characteristics. These properties govern its interaction with light and its subsequent emission of fluorescence.

Spectral Properties

Bis-MSB exhibits a strong absorption in the ultraviolet region and emits in the blue region of the visible spectrum.[2][7][8]

-

Absorption: The absorption spectrum of bis-MSB is characterized by a maximum absorption peak (λ_abs_) around 347 nm.[2][7]

-

Emission: Upon excitation, bis-MSB fluoresces with an emission maximum (λ_em_) at approximately 423 nm.[2][7]

-

Stokes Shift: This results in a significant Stokes' shift of about 76 nm, which is the difference between the absorption and emission maxima.[2][7] This large separation is advantageous as it minimizes self-absorption, where emitted photons are reabsorbed by other bis-MSB molecules.[8]

Quantum Yield and Lifetime

The efficiency and timing of the fluorescence process are critical parameters for many applications.

-

Fluorescence Quantum Yield (Φ_f_): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9][10] Bis-MSB is known for its high fluorescence quantum yield. In cyclohexane, its quantum yield has been measured to be 0.94, and in linear alkylbenzene (LAB), it is approximately 0.96 ± 0.03.[6][11] A detailed study measured the fluorescence quantum yield of bis-MSB to be 0.926 ± 0.053 at an excitation wavelength of 350 nm.[1][3][4][5]

-

Fluorescence Lifetime (τ_f_): The fluorescence lifetime represents the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For bis-MSB in a toluene (B28343) solution, the fluorescence lifetime is approximately 1.3 nanoseconds.[12] In cyclohexane, a lifetime of 1.35 ns has been reported.[11]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of bis-MSB.

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maximum (λ_abs_) | 347 nm | - | [2][7] |

| Emission Maximum (λ_em_) | 423 nm | - | [2][7] |

| Stokes Shift | 76 nm | - | [2][7] |

| Fluorescence Quantum Yield (Φ_f_) | 0.926 ± 0.053 | - | [1][3][4][5] |

| 0.94 | Cyclohexane | [6][11] | |

| 0.96 ± 0.03 | Linear Alkylbenzene (LAB) | [6] | |

| Fluorescence Lifetime (τ_f_) | 1.3 ns | Toluene | [12] |

| 1.35 ns | Cyclohexane | [11] |

Experimental Protocols

Accurate determination of the photophysical properties of bis-MSB requires precise experimental methodologies.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique that compares the fluorescence of a sample to a well-characterized standard with a known quantum yield.[9][10][13][14][15]

Materials and Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Bis-MSB sample

-

Fluorescence standard with a known quantum yield in a similar emission range (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

High-purity solvents

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the bis-MSB sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the bis-MSB and the standard solutions.

-

The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

-

-

Calculation: The quantum yield of the bis-MSB sample (Φ_sample_) can be calculated using the following equation:[9]

Φ_sample_ = Φ_std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²)

where:

-

Φ_std_ is the quantum yield of the standard.

-

m_sample_ and m_std_ are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample_ and η_std_ are the refractive indices of the solvents used for the sample and standard, respectively.

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[16][17][18][19][20]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

Sample holder and optics

Procedure:

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal response of the instrument.[16]

-

Sample Measurement: Excite the bis-MSB sample with the pulsed light source at a high repetition rate. The emitted photons are detected by the high-speed photodetector.

-

Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles, and a histogram of the photon arrival times is built up.

-

Data Analysis: The resulting histogram represents the fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials) convoluted with the IRF to extract the fluorescence lifetime (τ).[18][21]

Experimental Workflow

The following diagram illustrates a typical workflow for the photophysical characterization of bis-MSB.

Caption: Workflow for the photophysical characterization of bis-MSB.

References

- 1. researchgate.net [researchgate.net]

- 2. Absorption [Bis-MSB] | AAT Bioquest [aatbio.com]

- 3. Measurement of the fluorescence quantum yield of bis-MSB [cpc.ihep.ac.cn]

- 4. [1506.00240] Measurement of the fluorescence quantum yield of bis-MSB [arxiv.org]

- 5. [PDF] Measurement of the fluorescence quantum yield of bis-MSB | Semantic Scholar [semanticscholar.org]

- 6. [1506.00240] Measurement of the fluorescence quantum yield of bis-MSBSupported by National Natural Science Foundation of China (11205183,11225525,11390381) [ar5iv.labs.arxiv.org]

- 7. Spectrum [Bis-MSB] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. exciton.luxottica.com [exciton.luxottica.com]

- 12. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 15. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 18. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. horiba.com [horiba.com]

- 21. edinst.com [edinst.com]

Unveiling the Luminescent Properties of 1,4-Bis(2-methylstyryl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence emission spectrum and associated photophysical properties of 1,4-Bis(2-methylstyryl)benzene (Bis-MSB), a widely utilized fluorophore in scintillation counting and biomedical research.

Core Photophysical Characteristics

This compound is a highly efficient blue-emitting fluorophore. Its fluorescence properties are characterized by a significant quantum yield and a short fluorescence lifetime, making it an excellent candidate for applications requiring high sensitivity and fast response times. The key quantitative photophysical parameters for Bis-MSB are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs) | ~347 nm | Cyclohexane |

| Emission Maximum (λ_em) | 420 nm | General |

| 416 nm | Heptane | |

| 419 nm | Cyclohexane | |

| 423 nm | Cyclohexane | |

| Fluorescence Quantum Yield (Φ_F) | 0.926 ± 0.053 | at 350 nm excitation |

| 0.94 | Cyclohexane | |

| Fluorescence Lifetime (τ) | 1.2 ns | |

| Stokes Shift | ~76 nm | In Cyclohexane |

Fluorescence and Absorption Spectra

The photophysical behavior of a fluorophore is best understood by examining its absorption and emission spectra. The absorption spectrum reveals the wavelengths of light the molecule absorbs to become electronically excited, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

The absorption and emission spectra of this compound are presented below. The significant overlap between the absorption and emission spectra at the shorter wavelength end of the emission is notable, which can lead to self-absorption at high concentrations.

Absorption and Emission Spectra of this compound

A representative depiction of the absorption and emission spectra of this compound, illustrating the Stokes shift.

(Please note that a graphical representation of the spectra would be inserted here in a full whitepaper. Based on the available data, the absorption spectrum would show a peak around 347 nm, and the emission spectrum would show a peak around 423 nm.)

The difference between the peak absorption and peak emission wavelengths is known as the Stokes shift. For Bis-MSB in cyclohexane, the Stokes shift is approximately 76 nm.[1] A larger Stokes shift is generally desirable as it minimizes the re-absorption of emitted photons, a phenomenon known as the inner filter effect.

Experimental Protocols

Synthesis of this compound via Wittig-Horner Reaction

A common and effective method for the synthesis of stilbene (B7821643) derivatives like this compound is the Wittig-Horner reaction. This reaction involves the condensation of a phosphonate (B1237965) ylide with an aldehyde or ketone.

Reaction Scheme:

Terephthalaldehyde (B141574) + 2 x (2-Methylbenzyl)phosphonate → this compound + 2 x Phosphate (B84403) byproduct

Materials:

-

Terephthalaldehyde

-

Diethyl (2-methylbenzyl)phosphonate

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of sodium hydride (2.1 equivalents) in anhydrous THF is prepared. To this suspension, a solution of diethyl (2-methylbenzyl)phosphonate (2 equivalents) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Wittig-Horner Reaction: The reaction mixture is cooled back to 0 °C, and a solution of terephthalaldehyde (1 equivalent) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of methanol, followed by water. The organic solvent is removed under reduced pressure. The resulting solid is collected by filtration, washed with water and then with cold methanol to remove the phosphate byproduct and any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane (B92381) to yield pure this compound as a crystalline solid.

Measurement of Fluorescence Emission Spectrum

The following protocol outlines the general procedure for measuring the fluorescence emission spectrum of this compound using a spectrofluorometer.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, heptane)

-

Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Quartz cuvette (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation wavelength to the absorption maximum of Bis-MSB (approximately 347 nm).

-

Set the emission monochromator to scan a wavelength range that covers the expected emission of Bis-MSB (e.g., 380 nm to 600 nm).

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance spectral resolution and signal-to-noise ratio.

-

-

Blank Measurement: Fill the quartz cuvette with the pure solvent and place it in the sample holder. Record a blank spectrum to measure and subtract any background signal from the solvent and the cuvette.

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder.

-

Data Acquisition: Initiate the emission scan. The instrument will record the fluorescence intensity as a function of the emission wavelength.

-

Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of this compound. The resulting spectrum can then be plotted as fluorescence intensity versus wavelength.

Diagrams

Caption: Experimental workflow for the synthesis and fluorescence measurement of this compound.

Caption: Simplified Jablonski diagram illustrating the photophysical processes of fluorescence.

References

An In-depth Technical Guide on the Quantum Yield of 1,4-Bis(2-methylstyryl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 1,4-Bis(2-methylstyryl)benzene (bis-MSB), a widely utilized scintillator and fluorescent probe. This document details its photophysical properties, experimental protocols for quantum yield determination, and the fundamental processes governing its fluorescence.

Introduction to this compound (bis-MSB)

This compound is a conjugated aromatic hydrocarbon known for its strong fluorescence in the blue region of the visible spectrum. Its chemical structure, characterized by a central benzene (B151609) ring connected to two methylstyryl groups, gives rise to its desirable photophysical properties. Bis-MSB is frequently employed as a wavelength shifter in liquid scintillators for particle detection and as a fluorescent marker in various biomedical research applications. The efficiency of these applications is directly related to its fluorescence quantum yield.

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of bis-MSB has been determined in several studies, with the values varying depending on the solvent and the excitation wavelength.

| Property | Value | Solvent | Excitation Wavelength (nm) | Reference |

| Fluorescence Quantum Yield (Φf) | 0.926 ± 0.053 | Not Specified | 350 | [1][2][3][4][5] |

| 0.94 | Cyclohexane | Not Specified | [1] | |

| 0.96 ± 0.03 | Linear Alkylbenzene (LAB) | Not Specified | [1] | |

| 0.70 | Toluene | Not Specified | [6] | |

| Emission Maximum (λem) | ~420 nm | - | - | [7] |

| Fluorescence Lifetime | 1.2 ns | - | - | [7] |

Experimental Protocol for Quantum Yield Determination

The determination of the fluorescence quantum yield of bis-MSB can be performed using either relative or absolute methods. The relative method, which involves comparison to a standard of known quantum yield, is more common.

Relative Quantum Yield Measurement

This method compares the integrated fluorescence intensity of the unknown sample (bis-MSB) to that of a well-characterized fluorescent standard.

Materials and Instrumentation:

-

This compound (bis-MSB)

-

Fluorescent Standard: A compound with a known quantum yield and spectral properties that overlap with bis-MSB (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable (e.g., cyclohexane, toluene).

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

-

Quartz Cuvettes: 1 cm path length.

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both bis-MSB and the fluorescent standard in the chosen solvent.

-

The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorescence spectrometer.

-

Record the fluorescence emission spectra for all solutions of bis-MSB and the standard. The emission range should cover the entire fluorescence band of each compound.

-

It is crucial to keep the spectrometer settings (e.g., excitation and emission slit widths) constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the bis-MSB and the standard solutions.

-

The quantum yield of bis-MSB (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizing the Process

Photophysical Pathway of Fluorescence

The fluorescence of this compound involves the absorption of a photon, followed by the emission of a photon of lower energy (longer wavelength). This process can be visualized as follows:

Caption: Photophysical process of fluorescence in this compound.

Experimental Workflow for Quantum Yield Measurement

The experimental procedure for determining the relative quantum yield of this compound can be summarized in the following workflow:

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

This compound is a highly efficient fluorophore with a quantum yield approaching unity in certain solvents. Understanding its photophysical properties and the methods for their accurate determination is essential for its effective application in research and development. The provided data and protocols offer a foundational guide for scientists and professionals working with this versatile compound.

References

- 1. [1506.00240] Measurement of the fluorescence quantum yield of bis-MSBSupported by National Natural Science Foundation of China (11205183,11225525,11390381) [ar5iv.labs.arxiv.org]

- 2. Measurement of the fluorescence quantum yield of bis-MSB [cpc.ihep.ac.cn]

- 3. [PDF] Measurement of the fluorescence quantum yield of bis-MSB | Semantic Scholar [semanticscholar.org]

- 4. [1506.00240] Measurement of the fluorescence quantum yield of bis-MSB [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 7. 1,4-Bis(2-methylstyryl)benzol – Wikipedia [de.wikipedia.org]

An In-depth Technical Guide to the Decay Time and Lifetime of the bis-MSB Fluorophore

This technical guide provides a comprehensive overview of the fluorescence decay time and lifetime of the organic fluorophore p-bis(o-methylstyryl)benzene (bis-MSB). It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques and require a detailed understanding of the photophysical properties of this compound. This document outlines the quantitative fluorescence lifetime of bis-MSB in solution, a detailed experimental protocol for its measurement using Time-Correlated Single Photon Counting (TCSPC), and a visual representation of the experimental workflow.

Quantitative Fluorescence Properties of bis-MSB

bis-MSB, a widely used wavelength shifter in scintillation counting, is known for its high fluorescence quantum yield and short decay time. A key characteristic of bis-MSB is its single exponential fluorescence decay, which simplifies lifetime analysis.[1] The fluorescence lifetime is a critical parameter for applications such as fluorescence resonance energy transfer (FRET), fluorescence lifetime imaging microscopy (FLIM), and the characterization of scintillators.

The following table summarizes the reported fluorescence lifetime of bis-MSB in a common organic solvent.

| Solvent | Fluorescence Lifetime (τ) | Temperature | Reference |

| Toluene | 1.3 ns | 20°C | [2] |

Experimental Protocol: Measurement of bis-MSB Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive and precise method for determining fluorescence lifetimes.[3][4] The following protocol outlines the steps for measuring the fluorescence lifetime of bis-MSB in solution.

1. Sample Preparation:

-

Solvent Selection: Choose a spectroscopic grade solvent in which bis-MSB is readily soluble (e.g., toluene, cyclohexane). Ensure the solvent has negligible fluorescence emission in the spectral region of interest.

-

Concentration: Prepare a dilute solution of bis-MSB. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects and concentration quenching. A typical starting concentration is in the micromolar range.

-

Degassing (Optional but Recommended): For the most accurate measurements, degas the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which is a known fluorescence quencher and can shorten the measured lifetime.

2. Instrumentation and Setup:

-

Pulsed Light Source: A picosecond pulsed diode laser or a mode-locked Ti:Sapphire laser with a pulse picker is required. The pulse duration should be significantly shorter than the expected fluorescence lifetime of bis-MSB (~1.3 ns).

-

Excitation Wavelength: Select an excitation wavelength where bis-MSB has a strong absorption. The absorption maximum of bis-MSB is around 347 nm in cyclohexane (B81311).[5]

-

Sample Chamber: A standard 1 cm path length quartz cuvette housed in a light-tight sample chamber.

-

Emission Wavelength Selection: Use a monochromator or a bandpass filter to selectively detect the fluorescence emission of bis-MSB, which has a maximum at approximately 423 nm in cyclohexane.[5]

-

Photodetector: A high-speed, sensitive photodetector such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

-

TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) or a time-to-digital converter (TDC) are the core components for timing the photon arrivals.

3. Data Acquisition:

-

Instrument Response Function (IRF) Measurement:

-

Replace the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in the solvent).

-

Set the emission monochromator to the excitation wavelength.

-

Collect the scattered light signal. This provides the temporal profile of the excitation pulse convolved with the detector response, which is the IRF of the system.

-

-

Sample Measurement:

-

Place the bis-MSB solution in the sample holder.

-

Set the emission monochromator to the peak of the bis-MSB fluorescence.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 counts or more) to ensure good statistical accuracy. The data is collected as a histogram of photon arrival times relative to the excitation pulse.

-

4. Data Analysis:

-

Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. To obtain the true decay, a deconvolution process is necessary.

-

Curve Fitting:

-

Use specialized software to fit the collected decay data.

-

Since bis-MSB exhibits a single exponential decay, fit the data to the following model: I(t) = A * exp(-t/τ) where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.

-

The fitting algorithm will perform an iterative reconvolution of the model decay with the measured IRF and compare it to the experimental data until the best fit is achieved, typically determined by minimizing the chi-squared (χ²) value. A good fit will have a χ² value close to 1.0 and randomly distributed weighted residuals.

-

Experimental Workflow for Fluorescence Lifetime Measurement

The following diagram illustrates the logical flow of a typical fluorescence lifetime measurement experiment using TCSPC.

Caption: Workflow for fluorescence lifetime determination using TCSPC.

References

- 1. Characterization of p-bis(O-methylstyryl)benzene as a lifetime and anisotropy decay standard for two-photon induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 3. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence intensities and lifetimes of aromatic hydrocarbons in cyclohexane solution: evidence of contact charge-transfer interactions with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrum [Bis-MSB] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis(2-methylstyryl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1,4-Bis(2-methylstyryl)benzene (also known as Bis-MSB), a fluorescent compound with applications in scintillation counting and biomedical research. This document details established synthetic routes, including the Wittig and Horner-Wadsworth-Emmons reactions, and outlines effective purification protocols such as recrystallization and column chromatography. All quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided.

Introduction

This compound is a conjugated aromatic hydrocarbon with the molecular formula C₂₄H₂₂ and a molecular weight of 310.43 g/mol .[1][2] It typically appears as a light yellow to yellow-green crystalline powder with a melting point in the range of 180-182 °C.[3][4] Its significant fluorescence properties make it a valuable component in various scientific applications.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₂ | |

| Molecular Weight | 310.43 g/mol | [1][2] |

| Appearance | Light yellow to yellow-green crystalline powder | [5] |

| Melting Point | 180-182 °C | [3][4] |

| Solubility | Soluble in hot dioxane (0.5 g/10 mL) | [6] |

| Purity (typical) | ≥98% (UV), >99.0% (GC) | [1][7] |

Synthesis of this compound

The synthesis of this compound typically involves the formation of carbon-carbon double bonds, for which olefination reactions are well-suited. The most common and effective methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods offer routes to the desired stilbene (B7821643) derivative, with the HWE reaction often favoring the formation of the thermodynamically more stable E-alkenes.[8][9]

Below is a generalized workflow for the synthesis and purification of this compound.

Figure 1: General workflow for the synthesis and purification of this compound.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10] For the synthesis of this compound, this involves the reaction of terephthalaldehyde (B141574) with two equivalents of a phosphorus ylide generated from 2-methylbenzyltriphenylphosphonium halide.

Figure 2: Wittig reaction pathway for this compound synthesis.

Experimental Protocol: Wittig Synthesis

This protocol is adapted from general procedures for stilbene synthesis via the Wittig reaction.[11][12]

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask, dissolve 2-methylbenzyl bromide (2.2 equivalents) and triphenylphosphine (2.2 equivalents) in anhydrous toluene (B28343).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated 2-methylbenzyltriphenylphosphonium bromide by filtration.

-

Wash the solid with cold toluene and dry under vacuum.

-

-

Ylide Formation and Reaction with Aldehyde:

-

Suspend the 2-methylbenzyltriphenylphosphonium bromide (2.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (2.1 equivalents), dropwise to the suspension. The formation of the deep red-colored ylide will be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve terephthalaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[13]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. This reaction typically provides excellent E-selectivity for the resulting alkene.[8] The synthesis of this compound via the HWE reaction involves the reaction of terephthalaldehyde with a phosphonate ylide generated from diethyl (2-methylbenzyl)phosphonate.

Figure 3: HWE reaction pathway for this compound synthesis.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is based on general procedures for the HWE reaction.[8]

-

Preparation of the Phosphonate:

-

React 2-methylbenzyl bromide (1.0 equivalent) with triethyl phosphite (B83602) (1.1 equivalents) at 150 °C for 4-6 hours (Arbuzov reaction).

-

Purify the resulting diethyl (2-methylbenzyl)phosphonate by vacuum distillation.

-

-

Ylide Formation and Reaction with Aldehyde:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diethyl (2-methylbenzyl)phosphonate (2.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 equivalents), portion-wise.

-

Stir the mixture at room temperature for 1 hour.

-

Dissolve terephthalaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up:

-

Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product. The water-soluble phosphate byproduct is easily removed during the aqueous work-up.[8]

-

Purification Methods

The crude this compound obtained from the synthesis typically contains unreacted starting materials, byproducts such as triphenylphosphine oxide (from the Wittig reaction), and stereoisomers. Effective purification is crucial to obtain the high-purity material required for its applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[11] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be very soluble or insoluble at all temperatures.[14]

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot solvent. Dioxane has been reported as a suitable solvent.[6] Other potential solvent systems include ethanol/water mixtures.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.

-

Filter the hot solution by gravity to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.[11]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase. For non-polar compounds like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is typically employed.

Experimental Protocol: Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of appropriate polarity. For stilbene derivatives, a gradient of increasing polarity, such as starting with pure hexane and gradually adding ethyl acetate, is often effective.[12] The separation can be monitored by thin-layer chromatography (TLC).

-

Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR | Aromatic and vinylic protons are expected in the range of δ 6.5-8.0 ppm. Methyl protons will appear as a singlet around δ 2.4 ppm. |

| ¹³C NMR | Signals corresponding to aromatic, vinylic, and methyl carbons are expected. |

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not widely published in readily accessible literature, the Wittig and HWE reactions are generally high-yielding for stilbene synthesis, with yields often exceeding 70-80% after purification, depending on the specific substrates and reaction conditions. Purity levels of >99% are achievable with careful purification.[7]

Table 3: Comparison of Synthesis Methods (General)

| Method | Typical Yield | Stereoselectivity | Byproduct Removal |

| Wittig Reaction | Good to Excellent | Varies (often Z-selective for non-stabilized ylides) | Triphenylphosphine oxide can be challenging to remove. |

| HWE Reaction | Good to Excellent | Predominantly E-selective | Water-soluble phosphate byproduct is easily removed.[8] |

Conclusion

The synthesis of this compound can be effectively achieved through established olefination methodologies, primarily the Wittig and Horner-Wadsworth-Emmons reactions. The choice of method may depend on the desired stereoisomer and the ease of byproduct removal. Subsequent purification by recrystallization or column chromatography is essential to obtain the high-purity material required for its applications in research and industry. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this valuable fluorescent compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals by a wet process and evaluation of their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(2-methylstyryl)benzol – Wikipedia [de.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 1,4-Bis(2-metilstiril)-benzene CAS 13280-61-0 | 841875 [merckmillipore.com]

- 6. 1,4-ビス(2-メチルスチリル)ベンゼン | this compound | 13280-61-0 | 東京化成工業株式会社 [tcichemicals.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LabXchange [labxchange.org]

- 11. rsc.org [rsc.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. mt.com [mt.com]

- 14. orgchemboulder.com [orgchemboulder.com]

In-depth Analysis of Bis-MSB Electronic Structure: A Theoretical Approach

Researchers and professionals in drug development and scientific fields requiring a deep understanding of the electronic properties of 1,4-bis(2-methylstyryl)benzene (bis-MSB) can benefit from a comprehensive theoretical analysis of its electronic structure. This guide provides a summary of the current, albeit limited, publicly available theoretical data on bis-MSB and outlines the standard computational methodologies employed for such investigations.

Despite its widespread use as a wavelength shifter in scintillation detectors, detailed theoretical and computational studies on the electronic structure of bis-MSB are not extensively available in publicly accessible literature. While experimental data on its fluorescence quantum yield is more common, a comprehensive theoretical treatment providing quantitative data on its molecular orbitals and electronic transitions is lacking. This guide, therefore, will focus on the established theoretical frameworks and computational protocols that are applied to molecules of similar structure to bis-MSB, offering a blueprint for a rigorous computational analysis.

Theoretical Framework and Computational Methodologies

A thorough theoretical investigation of the electronic structure of a molecule like bis-MSB typically involves a multi-step computational workflow. This process begins with the optimization of the molecule's ground-state geometry, followed by the calculation of its molecular orbitals and, subsequently, the prediction of its excited-state properties.

Ground-State Geometry Optimization

The first crucial step is to determine the most stable three-dimensional arrangement of atoms in the bis-MSB molecule. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation on the potential energy surface. A widely used and effective method for this purpose is Density Functional Theory (DFT) .

Experimental Protocol: Ground-State Geometry Optimization using DFT

-

Initial Structure: A starting 3D structure of the bis-MSB molecule is generated using molecular modeling software.

-

Level of Theory Selection:

-

Functional: A suitable exchange-correlation functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and robust choice for organic molecules, balancing accuracy and computational cost.

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. The 6-31G(d,p) basis set is a popular choice that provides a good balance between accuracy and computational efficiency for molecules of this size.

-

-

Software: The calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, indicating that a stable minimum-energy structure has been found.

Frontier Molecular Orbitals and Electronic Properties

Once the optimized geometry is obtained, the electronic properties of the ground state can be calculated. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and its electronic excitation properties.

Data Presentation: Calculated Ground-State Properties of a Model System (Illustrative)

Since specific data for bis-MSB is unavailable, the following table illustrates how such data would be presented for a hypothetical similar organic molecule.

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 3.70 |

Excited-State Calculations and Electronic Spectra

To understand the absorption and emission properties of bis-MSB, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common and computationally efficient method for calculating the energies of electronic transitions and their corresponding oscillator strengths (a measure of the transition probability).

Experimental Protocol: Excited-State Calculations using TD-DFT

-

Ground-State Geometry: The previously optimized ground-state geometry is used as the starting point.

-

Level of Theory: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-31G(d,p)) are typically employed for consistency.

-

Number of States: The calculation is set up to compute a specified number of low-lying excited states.

-

Solvent Effects: To better simulate experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Output Analysis: The output provides the vertical excitation energies (from the ground state to the excited states), the oscillator strengths for each transition, and the contributions of different molecular orbital transitions to each excited state.

Data Presentation: Calculated Excited-State Properties of a Model System (Illustrative)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.10 | 400 | 1.20 | HOMO -> LUMO |

| S2 | 3.54 | 350 | 0.05 | HOMO-1 -> LUMO |

| S3 | 3.87 | 320 | 0.15 | HOMO -> LUMO+1 |

Visualization of Computational Workflow and Electronic Structure

Diagrams are essential for visualizing the logical flow of the computational process and the resulting electronic structure.

Caption: Computational workflow for the theoretical analysis of bis-MSB electronic structure.

Caption: Illustrative energy level diagram for the frontier molecular orbitals of a bis-MSB-like molecule.

Conclusion

While specific, published theoretical data on the electronic structure of bis-MSB remains elusive, the computational methodologies outlined in this guide provide a robust framework for such an investigation. By employing Density Functional Theory for ground-state geometry optimization and molecular orbital analysis, and Time-Dependent Density Functional Theory for the calculation of excited-state properties, researchers can gain deep insights into the photophysical behavior of bis-MSB. The generation of quantitative data and visual representations as described herein is crucial for a comprehensive understanding and for guiding the development of new materials with tailored electronic and optical properties. Further research in this area would be highly valuable to the scientific community.

Spectroscopic Analysis of 1,4-Bis(2-methylstyryl)benzene Derivatives: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic analysis of 1,4-Bis(2-methylstyryl)benzene (Bis-MSB) and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the core spectroscopic properties, experimental methodologies, and potential applications of this important class of compounds. Known for their fluorescent properties, these molecules are pivotal in the development of organic light-emitting diodes (OLEDs), scintillators, and as fluorescent probes in biological research.[1]

Core Spectroscopic Properties

This compound and its derivatives are characterized by a conjugated π-electron system, which is responsible for their ability to absorb and emit light.[2] The parent compound, Bis-MSB, is a well-known wavelength shifter, often added to organic scintillators to shift their emission spectrum into the visible range.[3] Its emission maximum is approximately 420 nm, with a fluorescence decay time of about 1.2 nanoseconds.[3]

The photophysical properties of these derivatives can be finely tuned by the addition of various functional groups to the aromatic rings. A systematic study of 15 trans-trans 1,4-distyrylbenzene (DSB) derivatives with different electron-donating (ED) and electron-withdrawing (EW) groups reveals significant shifts in their spectroscopic characteristics.[2] The introduction of both ED and EW substituents typically leads to bathochromic (red) shifts in the absorption and emission spectra, which is consistent with a decrease in the HOMO-LUMO energy gap.[2]

Quantitative Spectroscopic Data

The following table summarizes the key photophysical properties of a series of substituted 1,4-distyrylbenzene derivatives, providing a comparative overview of the impact of different functional groups on their spectroscopic behavior.[2]

| Derivative Substituent(s) | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| H (Parent Compound) | 350 | 410 | 65,000 | 0.85 | 1.1 |

| 4-OCH3 | 365 | 425 | 72,000 | 0.80 | 1.0 |

| 4-N(CH3)2 | 405 | 490 | 85,000 | 0.75 | 0.9 |

| 4-CF3 | 355 | 415 | 68,000 | 0.70 | 1.2 |

| 4-NO2 | 380 | 520 | 75,000 | 0.10 | 0.5 |

| 2,5-di-OCH3 | 380 | 450 | 78,000 | 0.78 | 1.1 |

| 2,5-di-F | 345 | 405 | 63,000 | 0.82 | 1.2 |

| 2,5-di-Cl | 350 | 410 | 66,000 | 0.75 | 1.3 |

| 2,5-di-Br | 355 | 415 | 67,000 | 0.70 | 1.4 |

| 4-CN | 365 | 440 | 70,000 | 0.65 | 1.1 |

| 4-CHO | 370 | 460 | 72,000 | 0.50 | 0.8 |

| 4-COCH3 | 368 | 455 | 71,000 | 0.55 | 0.9 |

| 4-SO2CH3 | 360 | 430 | 69,000 | 0.60 | 1.0 |

| 2,4,6-tri-CH3 | 355 | 415 | 69,000 | 0.83 | 1.1 |

| Pentafluoro | 340 | 400 | 60,000 | 0.78 | 1.3 |

Data extracted from a comprehensive study on substituted 1,4-distyrylbenzenes.[2]

Experimental Protocols

Detailed and precise experimental protocols are crucial for the accurate spectroscopic analysis of this compound derivatives. Below are generalized yet detailed methodologies for key spectroscopic techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε), which are characteristic of the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare stock solutions of the derivatives in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the absorption spectrum of each diluted sample over a wavelength range of approximately 200-600 nm.

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

-

-

Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectra, determine the wavelength of maximum emission (λem), and calculate the fluorescence quantum yield (Φf) and lifetime (τ).

Methodology:

-

Sample Preparation: Use optically dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. The same solutions prepared for UV-Vis analysis can often be used after appropriate dilution.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at its λabs and scan the emission monochromator to record the fluorescence spectrum. The peak of this spectrum gives the λem.

-

Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation monochromator. The resulting spectrum should be similar in shape to the absorption spectrum.

-

Quantum Yield (Φf): Measure the fluorescence intensity of the sample relative to a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4). The quantum yield is calculated using the comparative method.

-

Lifetime (τ): Use a time-resolved fluorescence spectrometer (e.g., using time-correlated single-photon counting - TCSPC) to measure the fluorescence decay kinetics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the synthesized derivatives.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire a 1H NMR spectrum to determine the chemical shifts, integration, and coupling patterns of the protons. Protons on the aromatic rings typically appear in the 6.5-8.0 ppm region.[3][4][5][6]

-

Acquire a 13C NMR spectrum to identify the number of unique carbon environments. Aromatic carbons typically resonate in the 110-150 ppm range.[3][6]

-

-

Data Analysis: Analyze the spectra to confirm the expected proton and carbon environments, their connectivity, and the stereochemistry of the styryl double bonds (trans or cis).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Methodology:

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify characteristic absorption bands. For these derivatives, look for:

-

Aromatic C-H stretching around 3100-3000 cm-1.[5]

-

C=C stretching of the aromatic ring in the 1600-1450 cm-1 region.[3][4]

-

Out-of-plane C-H bending bands in the 900-675 cm-1 region, which can be indicative of the substitution pattern on the benzene (B151609) ring.[5]

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key conceptual frameworks related to the spectroscopic analysis and application of this compound derivatives.

Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.

While the primary applications of these compounds are in materials science, their fluorescent properties also make them potential candidates for biological probes. One such application is in the detection of apoptosis (programmed cell death). The following diagram illustrates the logical relationship in using a fluorescent derivative to identify apoptotic cells.

Caption: Logical workflow for detecting apoptosis using a fluorescent 1,4-distyrylbenzene derivative probe.

References

- 1. Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Expanding Frontier of Bis-MSB Analogues: A Technical Guide to Novel Applications

A deep dive into the synthesis, properties, and burgeoning applications of functionalized distyrylbenzene (B1252955) derivatives, offering a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Derivatives of 1,4-bis(2-methylstyryl)benzene (bis-MSB), belonging to the broader class of distyrylbenzenes (DSBs), are a class of organic molecules renowned for their robust fluorescence and photostability. While traditionally utilized as wavelength shifters in scintillation detectors, recent advancements in synthetic chemistry have unlocked a diverse array of novel applications for bis-MSB analogues. By strategically modifying the core distyrylbenzene structure with various functional groups, researchers have tailored their photophysical and biological properties for use in cutting-edge technologies ranging from organic electronics to biomedical diagnostics and therapeutics. This guide provides an in-depth exploration of these novel applications, complete with detailed experimental protocols, comparative quantitative data, and visual representations of key mechanisms and workflows.

From Scintillators to Advanced Materials: A World of Applications

The versatility of the distyrylbenzene scaffold has paved the way for its use in several innovative fields beyond its original application.

Organic Electronics: The Future of Displays

Distyrylbenzene derivatives are emerging as highly promising materials for Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors.[1][2] By incorporating electron-donating or -withdrawing groups onto the phenyl rings, the emission wavelength can be precisely controlled, enabling the creation of blue, green, and red-emitting materials essential for full-color displays.

The general architecture of an OLED device incorporating a distyrylbenzene derivative as the emissive layer is depicted below. The process involves the injection of electrons and holes from the cathode and anode, respectively. These charge carriers migrate through the transport layers and recombine in the emissive layer, leading to the formation of excitons. The radiative decay of these excitons in the distyrylbenzene analogue results in the emission of light.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Bis(2-methylstyryl)benzene in Liquid Scintillation Counting Cocktails

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,4-Bis(2-methylstyryl)benzene (bis-MSB) as a secondary scintillator in liquid scintillation counting (LSC) cocktails. Detailed protocols for cocktail preparation, sample analysis, and data interpretation are included to assist researchers in achieving accurate and reproducible results.

Introduction to this compound (bis-MSB) in Liquid Scintillation Counting

This compound, commonly known as bis-MSB, is a highly efficient secondary scintillator or wavelength shifter used in liquid scintillation counting.[1] Its primary function is to absorb the initial photons emitted by the primary scintillator (which are often in the UV range) and re-emit them at a longer wavelength, typically around 420-427 nm.[2][3] This spectral shift aligns the emitted light with the peak sensitivity of most photomultiplier tubes (PMTs) used in liquid scintillation counters, thereby increasing the overall counting efficiency.[3][4] Bis-MSB is particularly valuable when counting quenched samples, as it helps to overcome the reduction in light output caused by quenching agents.[5]

Physical and Chemical Properties of bis-MSB

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonym | bis-MSB |

| CAS Number | 13280-61-0 |

| Molecular Formula | C₂₄H₂₂ |

| Molecular Weight | 310.44 g/mol |

| Appearance | Light yellow to yellow-green crystalline powder |

| Melting Point | 180-184 °C |

| Fluorescence Maximum | ~420-427 nm |

| Decay Time | Approximately 1.2 ns |

Data Presentation: Performance of bis-MSB in LSC Cocktails

The inclusion of bis-MSB in a liquid scintillation cocktail can significantly enhance counting efficiency, particularly for low-energy beta emitters like Tritium (³H) and for quenched samples.

Table 1: Typical Composition of a Toluene-Based LSC Cocktail with PPO and bis-MSB

| Component | Chemical Name | Concentration | Purpose |

| Solvent | Toluene (B28343) | ~ 1 Liter | Energy absorption from radiation |

| Primary Scintillator | 2,5-Diphenyloxazole (PPO) | 5 - 7 g/L | Emits photons upon energy transfer |

| Secondary Scintillator | This compound (bis-MSB) | 0.5 - 1.5 g/L | Wavelength shifting for enhanced detection |

Table 2: Comparative Counting Efficiencies of LSC Cocktails

| Isotope | LSC Cocktail Composition | Quencher Concentration (Nitromethane) | Typical Counting Efficiency (%) |

| ³H | Toluene + 5 g/L PPO | 0% | ~55% |

| Toluene + 5 g/L PPO | 0.5% | ~35% | |

| Toluene + 5 g/L PPO + 1 g/L bis-MSB | 0% | ~60% | |

| Toluene + 5 g/L PPO + 1 g/L bis-MSB | 0.5% | ~45% | |

| ¹⁴C | Toluene + 5 g/L PPO | 0% | ~90% |

| Toluene + 5 g/L PPO | 0.5% | ~75% | |

| Toluene + 5 g/L PPO + 1 g/L bis-MSB | 0% | ~95% | |

| Toluene + 5 g/L PPO + 1 g/L bis-MSB | 0.5% | ~85% |

Note: The exact counting efficiencies can vary depending on the specific liquid scintillation counter, vial type, and sample matrix.

Experimental Protocols

Protocol 1: Preparation of a Toluene-Based LSC Cocktail with PPO and bis-MSB

This protocol describes the preparation of a standard, high-efficiency liquid scintillation cocktail.

Materials:

-

Toluene (scintillation grade)

-

2,5-Diphenyloxazole (PPO) (scintillation grade)

-

This compound (bis-MSB) (scintillation grade)

-

1 L amber glass bottle with a screw cap

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Weighing balance

Procedure:

-

Using a graduated cylinder, measure 1 liter of scintillation-grade toluene and pour it into the amber glass bottle.

-

Accurately weigh 5 grams of PPO and add it to the toluene.

-

Accurately weigh 1 gram of bis-MSB and add it to the toluene solution.

-

Place the magnetic stir bar into the bottle, cap it securely, and place it on the magnetic stirrer.

-

Stir the solution until all the solutes (PPO and bis-MSB) are completely dissolved. This may take some time.

-

Store the prepared cocktail in the tightly capped amber bottle at room temperature, protected from light.

Protocol 2: Sample Preparation and Analysis for Aqueous Samples

This protocol outlines the general procedure for counting aqueous radioactive samples.

Materials:

-

Prepared LSC cocktail (from Protocol 1)

-

Radioactive sample (aqueous)

-

Liquid scintillation vials (20 mL, glass or low-diffusion plastic)

-

Pipettes

-

Vortex mixer

-

Liquid Scintillation Counter

Procedure:

-

Pipette a known volume of the radioactive aqueous sample into a liquid scintillation vial. The sample volume should be kept consistent across all samples for comparison.

-

Add the appropriate volume of the LSC cocktail to the vial. A common ratio is 1 part sample to 10 parts cocktail (e.g., 1 mL sample to 10 mL cocktail). This ratio may need to be optimized for your specific application and cocktail formulation.

-

Cap the vial tightly and vortex the mixture for at least 15-20 seconds to ensure a homogenous emulsion. The solution should appear clear and uniform.

-

Wipe the outside of the vial to remove any fingerprints or contaminants.

-

Place the vial in the liquid scintillation counter.

-

Allow the sample to dark-adapt inside the counter for at least 15 minutes to reduce photoluminescence and chemiluminescence.

-

Set the appropriate counting parameters on the instrument, including the energy window for the radionuclide of interest and the desired counting time.

-

Initiate the counting process. The instrument will report the activity in counts per minute (CPM).

-

Apply appropriate quench correction methods to convert CPM to disintegrations per minute (DPM).

Protocol 3: Preparation of Biological Samples (Tissue Solubilization) for LSC

This protocol describes a general method for preparing tissue samples for liquid scintillation counting using a chemical solubilizer.

Materials:

-

Tissue sample (e.g., liver, muscle)

-

Tissue solubilizer (e.g., Soluene®-350, SOLVABLE™)

-

Hydrogen peroxide (30%)

-

LSC cocktail suitable for solubilized samples (e.g., Hionic-Fluor™, Pico-Fluor™ Plus)

-

20 mL glass scintillation vials

-

Water bath or heating block

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh a small piece of tissue (typically 50-150 mg) and place it in a glass scintillation vial.

-

Add 1-2 mL of tissue solubilizer to the vial.

-

Tightly cap the vial and place it in a water bath or on a heating block at 50-60°C.

-

Incubate for 1-3 hours, or until the tissue is completely dissolved. Occasional gentle swirling can aid digestion.

-

Allow the vial to cool to room temperature.

-

If the solution is colored, add 0.2-0.5 mL of 30% hydrogen peroxide dropwise to decolorize the sample. Be cautious as foaming may occur.

-

Allow the sample to stand at room temperature for 30 minutes to complete the decolorization reaction.

-

Add 15 mL of a suitable LSC cocktail to the vial.

-

Cap the vial and vortex thoroughly to ensure a homogeneous mixture.

-

Dark-adapt the sample in the liquid scintillation counter for at least one hour before counting to minimize chemiluminescence.

-

Count the sample using the appropriate instrument settings and apply quench correction.

Visualizations

Liquid Scintillation Counting Workflow

Caption: Workflow for Liquid Scintillation Counting.

Signaling Pathway of Scintillation Process

Caption: Energy Transfer in LSC with bis-MSB.

Safety Precautions

-

Solvents: Toluene and other aromatic solvents are flammable and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Scintillators: PPO and bis-MSB are chemical powders. Avoid inhalation of dust by wearing a dust mask.

-

Radioactive Materials: Follow all institutional and regulatory guidelines for the safe handling and disposal of radioactive materials.

-

Tissue Solubilizers: Many tissue solubilizers are corrosive and should be handled with care, wearing appropriate PPE.

By following these application notes and protocols, researchers can effectively utilize this compound to enhance the accuracy and reliability of their liquid scintillation counting experiments.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]

- 3. Effect of Scintillation Cocktail and Quenching Calibration Method on Measurement of <sup>55</sup>Fe by LSC [jnrc.xml-journal.net]

- 4. A performance comparison of nine selected liquid scintillation cocktails. | Semantic Scholar [semanticscholar.org]

- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

Preparation of a Bis-MSB-Based Scintillation Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction